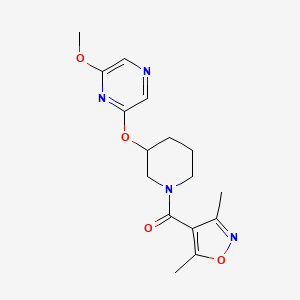

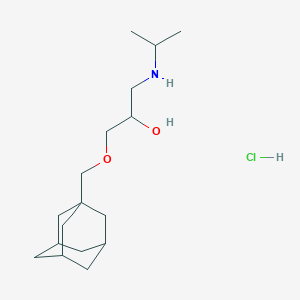

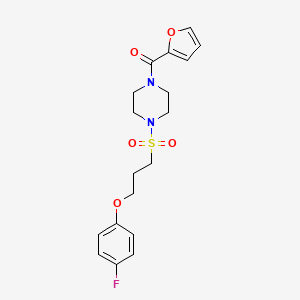

![molecular formula C10H7N3OS3 B2399611 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 132274-57-8](/img/structure/B2399611.png)

5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione” is a compound that has been studied for its potential biological activities . It is a white solid with a yield of 76% .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . Another method involved the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . The FTIR spectrum shows peaks corresponding to different functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the synthesis of this compound involves the reaction of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles through a copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . The FTIR spectrum shows peaks at 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 .Scientific Research Applications

Protective Effects on Oxidative Stress

A study examined the protective effects of thiazolo-triazole compounds against ethanol-induced oxidative stress in the liver and brain of mice. The results showed that certain condensed thiazolo-triazole compounds might help manage ethanol-induced oxidative stress selectively in organs (Aktay, Tozkoparan, & Ertan, 2005).

Anticonvulsant Properties

Research on substituted oxadiazole-2-thiones demonstrated anticonvulsant activity, providing protection against pentylenetetrazol-induced convulsions in mice. Additionally, these compounds were observed to inhibit certain metabolic processes in rat brain homogenates, indicating their potential in developing anticonvulsant therapies (Chaudhary, Chaudhary, Chaudhari, & Parmar, 1979).

Anti-inflammatory Activity

A series of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory activity. The findings indicated that certain compounds exhibited anti-inflammatory effects comparable to that of reference drugs, suggesting their potential use in anti-inflammatory therapies (Koksal et al., 2008).

Antioxidant and Hepatoprotective Activity

A study investigated the antioxidant potential and hepato-protective activity of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol. The research used computational tools and in vivo models, finding that this compound showed no significant toxicity and exhibited potent antioxidant effects. The study highlights its potential as a drug candidate for further investigation (Qamar et al., 2022).

Diuretic Activity

1,3,4-Thiadiazole derivatives were synthesized and evaluated for their diuretic activity in Swiss albino mice. The study reported an increase in urinary excretion of water and electrolytes, indicating the potential of these compounds as new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Mechanism of Action

Target of Action

The compound, 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione, has been found to exhibit a broad spectrum of biological effects Similar compounds have shown inhibition activity against certain fungi such asColletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Mode of Action

It’s known that similar compounds can inhibit the growth of certain bacteria . The compound likely interacts with its targets, leading to changes that inhibit their growth or function.

Biochemical Pathways

It’s known that similar compounds can inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly. By inhibiting this process, the compound could potentially disrupt bacterial communication and coordination.

Result of Action

The result of the compound’s action is likely dependent on its specific targets and mode of action. As mentioned, similar compounds have shown inhibition activity against certain fungi and bacteria . Therefore, the compound could potentially have antifungal or antibacterial effects.

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS3/c15-9-13-12-8(14-9)5-16-10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUJYSYDBLQZJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=NNC(=S)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

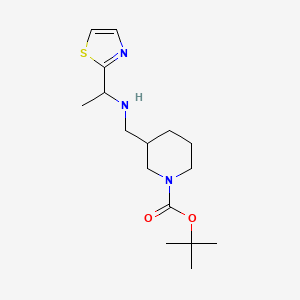

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

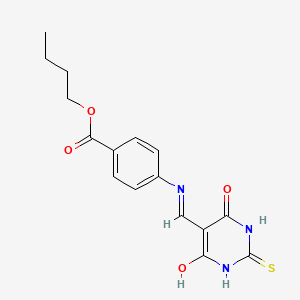

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

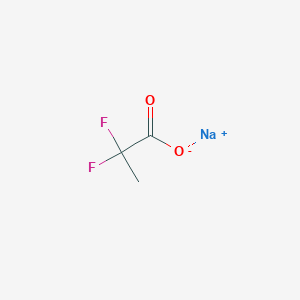

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)